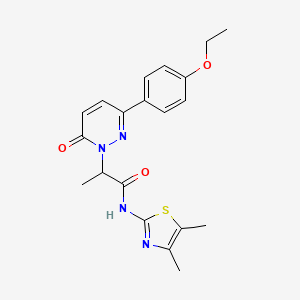

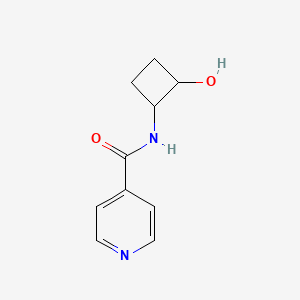

![molecular formula C24H21N3O B2716036 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline CAS No. 637756-30-0](/img/structure/B2716036.png)

6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline” is a chemical compound with the molecular formula C24H21N3O . It belongs to a class of compounds known as indoloquinoxalines, which are widespread heterocyclic compounds that have attracted significant attention due to their many applications in materials science and medicinal chemistry . Many indolo[2,3-b]-quinoxaline derivatives are used in various optoelectronic devices as sensitizers, semiconductors, light-emitting and sensor materials . The indolo[2,3-b]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral, antitumor, and antidiabetic activity .

Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives has been achieved through various methods over the past decade . The most frequently employed synthetic route to these derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid . The use of copper-doped CdS nanoparticles was recently proposed for the reactions of substituted isatins with o-phenylenediamine, performed under the conditions of microwave irradiation . Cerium (IV) oxide nanoparticles could be used equally well, showing effectiveness in an analogous reaction that proceeded in an aqueous medium and led to products in up to 96% yields .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a indolo[2,3-b]quinoxaline core, which is a common structural motif in numerous biologically active compounds . This core is further functionalized with a 4-methylphenoxypropyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indolo[2,3-b]quinoxaline derivatives primarily involve transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The condensation reactions of isatin with o-phenylenediamine are also frequently employed .科学的研究の応用

Synthesis and Potential Applications

Antiviral and Anticancer Potential Research on similar compounds, like 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, has shown promising results in the fields of antiviral and anticancer therapies. These compounds have been synthesized and screened for cytotoxicity, antiviral activity, and interferon-inducing ability, demonstrating low toxicity and potent interferon inducers, alongside notable antiviral activities. Specifically, derivatives with morpholine and 4-methyl-piperidine have emerged as highly active antivirals with minimal cytotoxicity, suggesting a potential pathway for developing new therapeutic agents (Shibinskaya et al., 2010).

Optoelectronic Materials The synthesis of triarylamines based on the 6H-indolo[2,3-b]quinoxaline core has been explored for their application in optoelectronics. These compounds, characterized by their optical absorption and emission spectra, electrochemical behavior, and thermal studies, have shown promise in developing materials with specific light-emitting properties. The study found that these compounds could display green or yellow emission, depending on the nature of the amine segment, which is crucial for designing optoelectronic devices (Thomas & Tyagi, 2010).

Neuroprotection Among the quinoxaline derivatives, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, has shown neuroprotective properties against cerebral ischemia. It acts as a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, offering protection against global ischemia even when administered hours after an ischemic challenge (Sheardown et al., 1990). This highlights the potential of indoloquinoxaline derivatives in developing treatments for neurodegenerative diseases.

Synthesis and Chemical Reactions The synthesis and reactions of 6H-indolo[2,3-b]quinoxalines have been a subject of interest due to their potential applications in medicinal chemistry and materials science. Studies have shown efficient synthesis methods and reactions leading to new derivatives with potential biological activities and applications in material science (Shibinskaya et al., 2012).

将来の方向性

The future directions in the research of indolo[2,3-b]quinoxaline derivatives could involve the development of new synthetic methods and the exploration of their potential applications in materials science and medicinal chemistry . Given their wide range of biological activities, these compounds could also be further investigated for their potential therapeutic uses .

作用機序

Target of Action

Similar compounds in the indolo[2,3-b]quinoxaline family have been reported to interact with dna .

Mode of Action

It’s worth noting that indolo[2,3-b]quinoxalines are reported to be important dna-intercalating agents . DNA intercalation involves the insertion of molecules between the planar bases of DNA, which can disrupt the DNA structure and interfere with processes such as replication and transcription .

Biochemical Pathways

Given the dna-intercalating properties of similar indolo[2,3-b]quinoxaline compounds , it can be inferred that this compound may affect pathways involving DNA replication and transcription.

Result of Action

Similar indolo[2,3-b]quinoxaline compounds have been reported to exhibit cytotoxic effects against various human cancer cell lines .

生化学分析

Biochemical Properties

It is known that similar 6H-indolo[2,3-b]quinoxaline derivatives exhibit DNA intercalation . This suggests that 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline might interact with DNA and potentially other biomolecules.

Cellular Effects

In terms of cellular effects, this compound and its derivatives have been screened against various human cancer cell lines to evaluate their cytotoxic effect . Some compounds showed moderate cytotoxicity against human reproductive organ cell lines .

Molecular Mechanism

It is known that similar compounds predominantly exert their pharmacological action through DNA intercalation . This involves the insertion of the compound between DNA base pairs, disrupting the processes vital for DNA replication .

Temporal Effects in Laboratory Settings

Similar compounds have shown good binding affinity to DNA, as evident from the high thermal stability of the compound-DNA complex .

特性

IUPAC Name |

6-[3-(4-methylphenoxy)propyl]indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O/c1-17-11-13-18(14-12-17)28-16-6-15-27-22-10-5-2-7-19(22)23-24(27)26-21-9-4-3-8-20(21)25-23/h2-5,7-14H,6,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVOETNUWOBQRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-N-[2-(2,4-difluorophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2715960.png)

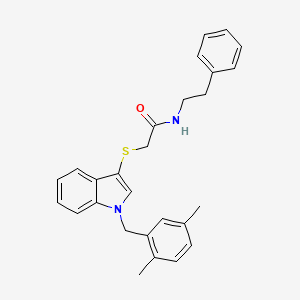

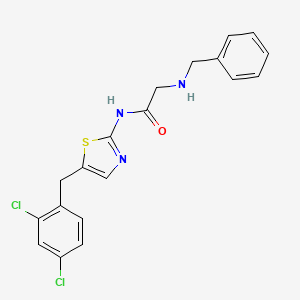

![N-(2,3-dimethylphenyl)-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2715961.png)

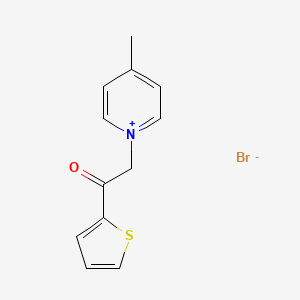

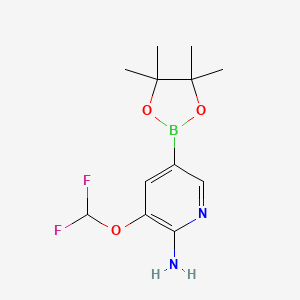

![4-butoxy-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2715962.png)

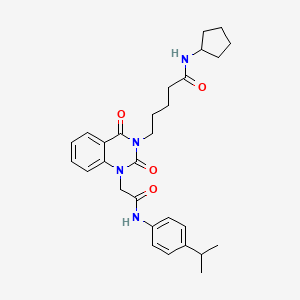

![3-Methyl-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2715966.png)

![3-((2-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2715971.png)

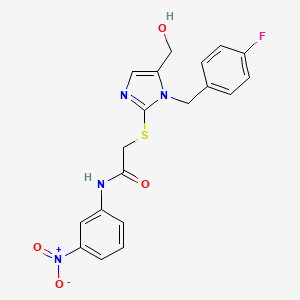

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2715973.png)